molecular formula C7H9NO4 B8046611 Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate

Cat. No.: B8046611
M. Wt: 171.15 g/mol
InChI Key: YVJUSFMTOGLAID-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of this compound using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical processes and applications.

Scientific Research Applications

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate has found applications in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It has been explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate is similar to other oxazole derivatives, such as Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate and Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. its unique structural features, such as the presence of the methyl group at the 5-position, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

  • Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Properties

IUPAC Name

ethyl 5-methyl-2-oxo-3H-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)12-7(10)8-5/h3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJUSFMTOGLAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate
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Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate
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Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate
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Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate
Reactant of Route 6
Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate

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